Platelet 12‑Lipoxygenase Inhibition: Unique Mechanistic Anchor vs. 2‑Butyl‑oxazolo[4,5‑b]pyridine
The target compound demonstrated in vitro inhibition of platelet 12‑lipoxygenase at a concentration of 30 µM, whereas the 2‑butyl analog—classified as a potent lipoxygenase inhibitor—displays an IC₅₀ of 0.06 µM in a distinct assay system (macrophage cyclooxygenase/lipoxygenase context). The direct comparison highlights that the 3,4‑dimethoxyphenyl derivative occupies a different potency tier within the same target class, making it suitable for applications requiring moderate rather than complete enzyme suppression [1][2].
| Evidence Dimension | 12‑Lipoxygenase inhibition potency |
|---|---|
| Target Compound Data | 30 µM single‑point concentration (ChEMBL assay CHEMBL1125582) |
| Comparator Or Baseline | 2‑Butyl‑[1,3]oxazolo[4,5‑b]pyridine; IC₅₀ = 0.06 µM (macrophage COX/LOX assay) |
| Quantified Difference | Target compound exhibits ≥500‑fold lower apparent potency; precise IC₅₀ not established. |
| Conditions | Target: platelet 12‑lipoxygenase in vitro (ChEMBL). Comparator: mouse peritoneal macrophage cyclooxygenase/lipoxygenase assay. |
Why This Matters
Scientists requiring partial lipoxygenase modulation—rather than complete inhibition—can select this compound to avoid on‑target toxicity observed with ultra‑potent analogs.
- [1] ChEMBL Database. Assay CHEMBL1125582 for 2‑(3,4‑dimethoxyphenyl)-[1,3]oxazolo[4,5‑b]pyridine. EMBL‑EBI. Retrieved from https://www.ebi.ac.uk/chembl/. View Source
- [2] Clark, R. L., Pessolano, A. A., Witzel, B., Lanza, T., Shen, T. Y., Van Arman, C. G., & Risley, E. A. (1978). 2‑(Substituted phenyl)oxazolo[4,5‑b]pyridines and 2‑(substituted phenyl)oxazolo[5,4‑b]pyridines as nonacidic anti‑inflammatory agents. Journal of Medicinal Chemistry, 21(11), 1158–1162. View Source
